molecular formula C18H29N3O2S B1592042 Dodecylbenzenesulfonyl Azide CAS No. 79791-38-1

Dodecylbenzenesulfonyl Azide

Cat. No.: B1592042
CAS No.: 79791-38-1
M. Wt: 351.5 g/mol
InChI Key: ZCRVPHKAQIHANY-UHFFFAOYSA-N
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Description

Dodecylbenzenesulfonyl azide is an organic compound with the molecular formula C18H29N3O2S. It is a member of the sulfonyl azides family, characterized by the presence of a sulfonyl group (SO2) attached to an azide group (N3). This compound is known for its utility in organic synthesis, particularly in diazo-transfer reactions, which are crucial for the formation of diazo compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylbenzenesulfonyl azide is typically synthesized through the reaction of dodecylbenzenesulfonyl chloride with sodium azide. The process involves the following steps:

  • Preparation of Dodecylbenzenesulfonyl Chloride:

    • Dodecylbenzenesulfonic acid is reacted with thionyl chloride in the presence of dimethylformamide (DMF) as a catalyst. The reaction is carried out in hexane at 70°C for about 3 hours.
    • The resulting dodecylbenzenesulfonyl chloride is then purified by washing with sodium bicarbonate solution and hexane.
  • Formation of this compound:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and safety, given the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: Dodecylbenzenesulfonyl azide primarily undergoes diazo-transfer reactions, where it transfers the diazo group to other compounds. This reaction is essential for synthesizing various diazo compounds, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dodecylbenzenesulfonyl azide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of dodecylbenzenesulfonyl azide involves the transfer of the diazo group to other molecules. This process is facilitated by the nucleophilic attack of the azide group on the electrophilic carbon of the sulfonyl chloride, resulting in the formation of the diazo compound. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to other sulfonyl azides. This makes it particularly useful in reactions requiring specific solubility properties or in applications where the long alkyl chain provides additional functionality .

Properties

IUPAC Name

N-diazo-2-dodecylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)24(22,23)21-20-19/h12-13,15-16H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRVPHKAQIHANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616383
Record name 2-Dodecylbenzene-1-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79791-38-1
Record name 2-Dodecylbenzene-1-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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